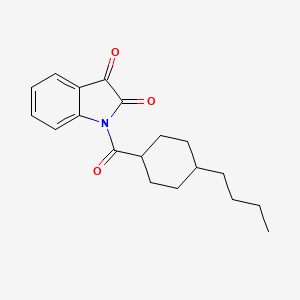
1-(4-Butylcyclohexanecarbonyl)indole-2,3-dione
Overview
Description
1-(4-Butylcyclohexanecarbonyl)indole-2,3-dione is a compound that belongs to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in many natural products and pharmaceuticals, making them a focal point of research in organic chemistry .
Preparation Methods
The synthesis of 1-(4-Butylcyclohexanecarbonyl)indole-2,3-dione typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this specific compound, the starting materials would include 4-butylcyclohexanone and phenylhydrazine, with methanesulfonic acid as a catalyst under reflux conditions in methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Butylcyclohexanecarbonyl)indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the indole ring undergoes substitution at the nitrogen or carbon positions.
Major products formed from these reactions include various substituted indoles and oxindoles, which have significant biological activities .
Scientific Research Applications
1-(4-Butylcyclohexanecarbonyl)indole-2,3-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives, which are used in various chemical reactions and studies.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Butylcyclohexanecarbonyl)indole-2,3-dione involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to multiple receptors and enzymes, modulating their activity. For instance, it can inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways and molecular targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(4-Butylcyclohexanecarbonyl)indole-2,3-dione can be compared with other indole derivatives such as:
Isatin (1H-indole-2,3-dione): Known for its broad spectrum of biological activities, including antiviral and anticancer properties.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
1-(4-butylcyclohexanecarbonyl)indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-2-3-6-13-9-11-14(12-10-13)18(22)20-16-8-5-4-7-15(16)17(21)19(20)23/h4-5,7-8,13-14H,2-3,6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHGEGRNXGCGCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)N2C3=CC=CC=C3C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-3-(4-methylphenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3838943.png)
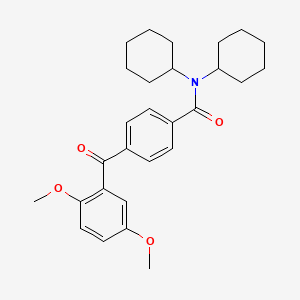
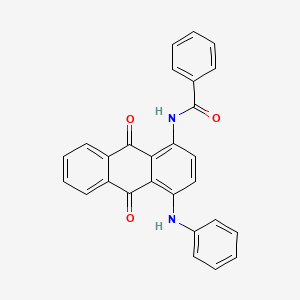
![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1-hexyl-1,3-diazinane-2,4,6-trione](/img/structure/B3838972.png)
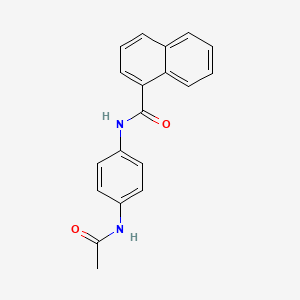
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B3838982.png)
![5-methyl-2-phenyl-4-[(2,4,6-trimethylphenyl)iminomethyl]-1H-pyrazole-3-thione](/img/structure/B3838993.png)
![(2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)prop-2-enenitrile](/img/structure/B3838999.png)
![2,4-Dichloro-6-[[2-[2,6-dinitro-4-(trifluoromethyl)anilino]phenyl]iminomethyl]phenol](/img/structure/B3839007.png)
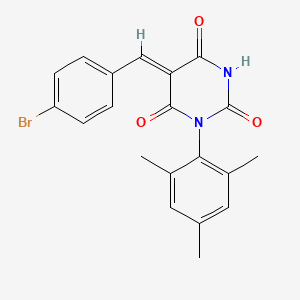
![ethyl 3-[2-(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate](/img/structure/B3839035.png)
![N-[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]benzamide](/img/structure/B3839042.png)
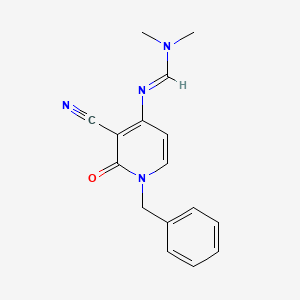
![[(E)-(5-nitrofuran-2-yl)methylideneamino] N-phenylcarbamate](/img/structure/B3839052.png)
